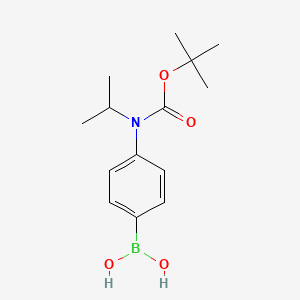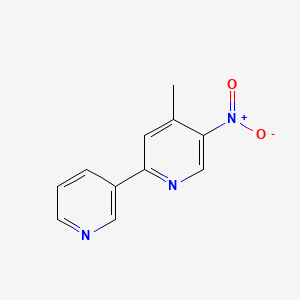
6-Amino-3-phenylpicolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-phenylpicolinic acid (6-APA) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, which is a naturally occurring substance found in plants, animals, and fungi. 6-APA has a wide range of applications in biochemistry and physiology, as it can be used to study the structure, function, and interactions of proteins and enzymes. In addition, 6-APA is often used in laboratory experiments due to its high degree of solubility in water and other solvents.
Scientific Research Applications
6-Amino-3-phenylpicolinic acid, 95% has a wide range of applications in scientific research. It is used to study the structure, function, and interactions of proteins and enzymes. For example, 6-Amino-3-phenylpicolinic acid, 95% has been used to study the catalytic mechanisms of enzymes, such as the enzyme glucose-6-phosphate dehydrogenase. In addition, 6-Amino-3-phenylpicolinic acid, 95% has been used to study the structure and function of membrane proteins, such as the aquaporin-1 water channel. 6-Amino-3-phenylpicolinic acid, 95% has also been used to study the structure and function of DNA and RNA molecules.
Mechanism of Action
6-Amino-3-phenylpicolinic acid, 95% is an organic compound that binds to proteins and enzymes, which alters their structure and function. The binding of 6-Amino-3-phenylpicolinic acid, 95% to proteins and enzymes can cause changes in the catalytic activity of the enzyme, the structure of the protein, and the interactions between the enzyme and its substrate. 6-Amino-3-phenylpicolinic acid, 95% can also interact with DNA and RNA molecules, which can affect the transcription and translation of genetic information.
Biochemical and Physiological Effects
The binding of 6-Amino-3-phenylpicolinic acid, 95% to proteins and enzymes can have a wide range of biochemical and physiological effects. For example, the binding of 6-Amino-3-phenylpicolinic acid, 95% to glucose-6-phosphate dehydrogenase can inhibit the enzyme, which can lead to a decrease in the production of glucose-6-phosphate. In addition, the binding of 6-Amino-3-phenylpicolinic acid, 95% to aquaporin-1 can lead to an increase in water permeability, which can affect the osmotic balance of cells. 6-Amino-3-phenylpicolinic acid, 95% can also interact with DNA and RNA molecules, which can lead to changes in gene expression.
Advantages and Limitations for Lab Experiments
The use of 6-Amino-3-phenylpicolinic acid, 95% in laboratory experiments has several advantages. First, 6-Amino-3-phenylpicolinic acid, 95% is a simple, efficient, and cost-effective method for studying proteins and enzymes. Second, 6-Amino-3-phenylpicolinic acid, 95% has a high degree of solubility in water and other solvents, which makes it easy to use in laboratory experiments. Finally, 6-Amino-3-phenylpicolinic acid, 95% is a stable compound, which makes it suitable for long-term experiments.
There are also some limitations to the use of 6-Amino-3-phenylpicolinic acid, 95% in laboratory experiments. First, 6-Amino-3-phenylpicolinic acid, 95% can bind to proteins and enzymes, which can lead to changes in their structure and function. Second, 6-Amino-3-phenylpicolinic acid, 95% can interact with DNA and RNA molecules, which can lead to changes in gene expression. Finally, 6-Amino-3-phenylpicolinic acid, 95% can have toxic effects on cells, which can limit its use in laboratory experiments.
Future Directions
There are many potential future directions for research on 6-Amino-3-phenylpicolinic acid, 95%. First, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 6-Amino-3-phenylpicolinic acid, 95%. Second, more research could be conducted to improve the understanding of the biochemical and physiological effects of 6-Amino-3-phenylpicolinic acid, 95% on proteins, enzymes, DNA, and RNA molecules. Third, further research could be conducted to develop new methods for using 6-Amino-3-phenylpicolinic acid, 95% in laboratory experiments. Fourth, more research could be conducted to develop new applications for 6-Amino-3-phenylpicolinic acid, 95% in scientific research. Finally, more research could be conducted to develop new methods for measuring and quantifying the effects of 6-Amino-3-phenylpicolinic acid, 95% on proteins, enzymes, DNA, and RNA molecules.
Synthesis Methods
6-Amino-3-phenylpicolinic acid, 95% can be synthesized in a two-step process. First, picolinic acid is reacted with an alkyl halide in an SN2 reaction to form a substituted picolinic acid. The second step involves the reaction of the substituted picolinic acid with an amine to form 6-Amino-3-phenylpicolinic acid, 95%. This two-step synthesis method is simple, efficient, and produces high yields of 6-Amino-3-phenylpicolinic acid, 95%.
properties
IUPAC Name |
6-amino-3-phenylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-7-6-9(11(14-10)12(15)16)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKARACNLIDYMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-phenylpicolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)

![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)










